molecular formula C10H8BrNO B1330039 4-Bromo-N-(prop-2-yn-1-yl)benzamide CAS No. 82225-32-9

4-Bromo-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B1330039
CAS No.: 82225-32-9
M. Wt: 238.08 g/mol
InChI Key: PIBNSCVOQQZLNJ-UHFFFAOYSA-N
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Description

4-Bromo-N-(prop-2-yn-1-yl)benzamide, also known as 4-Bromo-N-benzoylpropionamide, is an organic compound commonly used in the synthesis of pharmaceuticals and other organic compounds. It is a member of the benzamide family of compounds and is composed of a benzene ring with a propionamide group attached. The compound has been studied extensively in the laboratory and has been found to have a variety of applications in the scientific research field.

Scientific Research Applications

1. Pharmacology and Clinical Practice

The clinical practice of bronchoscopy requires patient comfort, physician's ease of execution, and minimal risk. Topical anesthesia, analgesia, and sedation are suggested to enhance patient tolerance and satisfaction. The proper agents used in this context are vital for safety and effectiveness. Lidocaine, benzodiazepines, opiates, and Propofol are among the agents used, each with specific benefits and roles in ensuring a successful procedure (Wahidi et al., 2011).

2. Hedgehog Pathway Inhibition in Cancer Treatment

Vismodegib, an oral inhibitor of the Hedgehog pathway, is approved by the FDA for treating advanced basal cell carcinoma. It inhibits tumor proliferation by targeting this pathway and is a revolutionary step in cancer treatment. This drug's development, pharmacology, efficacy, and safety showcase its significance in the realm of targeted cancer therapy (Cirrone & Harris, 2012).

3. Potential Role in Psychopharmacology

The discovery of GHB receptors and their involvement in diseases like schizophrenia has opened new avenues in psychopharmacology. Benzamide antipsychotic drugs, due to their affinity for GHB receptors, present a potential pathway for therapeutic effects. This highlights the intricate interplay between receptor activity and psychiatric conditions, paving the way for novel treatment strategies (Siembida & Karakuła, 2018).

4. Environmental Toxicology

Studies on compounds like benzophenone-3 (BP-3) shed light on the reproductive toxicity of certain chemicals used in everyday products. BP-3's endocrine-disrupting effects and their implications on human and animal health underline the importance of understanding and monitoring environmental toxins. This knowledge is crucial for policy-making and ensuring public health safety (Ghazipura et al., 2017).

5. Anesthetic Applications

The anesthetic propofol and its prodrug, fospropofol, demonstrate the significance of formulation and drug design in clinical practice. Fospropofol's pharmacokinetics, drug safety, and side effects highlight the ongoing advancements in anesthetic agents, aiming to improve patient experience and outcomes (Fechner et al., 2009).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

4-Bromo-N-(prop-2-yn-1-yl)benzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative formylation reactions, where it acts as a photosensitizer . This interaction leads to the generation of reactive oxygen species, which can further participate in biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the oxidative stress response in cells by generating reactive oxygen species . This can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell viability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. The compound’s ability to generate reactive oxygen species through photosensitization is a key aspect of its molecular mechanism . This process involves energy transfer and single electron transfer pathways, leading to the formation of reactive intermediates that can modify biomolecules and alter their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under dry, room temperature conditions . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with increased oxidative stress and cellular damage . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s ability to generate reactive oxygen species suggests its involvement in oxidative metabolism . This can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization. The compound’s distribution can affect its concentration in different cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function within the cell .

Properties

IUPAC Name

4-bromo-N-prop-2-ynylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h1,3-6H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBNSCVOQQZLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002566
Record name 4-Bromo-N-(prop-2-yn-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82225-32-9
Record name Benzamide, 4-bromo-N-2-propyn-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082225329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-N-(prop-2-yn-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-bromobenzyl chloride (4.39 g, 20 mmol) in 40 mL dichloromethane at 0° C., propargylamine (1.10 g, 20 mmol) was added, followed by triethylamine (4.05 g, 40 mmol). The mixture was stirred at room temperature for 40 minutes. 150 mL ethyl acetate was added and filtered. The filtrate was washed with 2×40 mL water and 40 mL brine, dried and concentrated to give 4-Bromo-N-(2-propynyl) benzamide. 4-Bromo-N-(2-propynyl) benzamide was added into ice cooled 47 mL concentrated sulfuric acid. The reaction was stirred at 5°-10° C. for 3 hours and at room temperature overnight. The mixture was poured into 500 mL ice water, neutralized with sodium carbonate to pH 8 and extracted with 3×250 mL ethyl acetate. The combined organic extracts were washed with 200 mL water and 100 mL brine, dried and concentrated to afford compound A (4.5 g, 95%) as a light yellow solid.
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 4-bromobenzoyl chloride (4.39 g, 20 mmol) in 40 mL dichloromethane at 0° C., propargylamine (1.10 g, 20 mmol) was added, followed by triethylamine (4.05 g, 40 mmol). The mixture was stirred at room temperature for 40 minutes. 150 mL ethyl acetate was added and filtered. The filtrate was washed with 2×40 mL water and 40 mL brine, dried and concentrated to give 4-Bromo-N-(2-propynyl)benzamide. 4-Bromo-N-(2-propynyl)benzamide was added into ice cooled 47 mL concentrated sulfuric acid. The reaction was stirred at 5°-10° C. for 3 hours and at room temperature overnight. The mixture was poured into 500 mL ice water, neutralized with sodium carbonate to pH 8 and extracted with 3×250 mL ethyl acetate. The combined organic extracts were washed with 200 mL water and 100 mL brine, dried and concentrated to afford compound A (4.5 g, 95%) as a light yellow solid.
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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